molecular formula C12H16N2O2S2 B3026489 S-(N-PhenethylthiocarbaMoyl)-L-cysteine CAS No. 53330-02-2

S-(N-PhenethylthiocarbaMoyl)-L-cysteine

Cat. No.: B3026489
CAS No.: 53330-02-2
M. Wt: 284.4 g/mol
InChI Key: FWNOABWJBHBVKJ-JTQLQIEISA-N
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Description

S-(N-PhenethylthiocarbaMoyl)-L-cysteine: is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenethyl group attached to a thiocarbamoyl moiety, which is further linked to the amino acid L-cysteine. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(N-PhenethylthiocarbaMoyl)-L-cysteine typically involves the reaction of L-cysteine with phenethyl isothiocyanate under controlled conditions. The reaction is carried out in an aqueous or organic solvent, often with the addition of a base to facilitate the nucleophilic attack of the thiol group of L-cysteine on the isothiocyanate group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: S-(N-PhenethylthiocarbaMoyl)-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to yield the corresponding thiol derivative.

    Substitution: The phenethyl group can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenethyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been investigated for its role in modulating cellular processes and signaling pathways.

    Medicine: Research has explored its potential as an antimicrobial agent and its ability to inhibit tumor growth by targeting specific molecular pathways.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-(N-PhenethylthiocarbaMoyl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups. This interaction can lead to the inhibition of enzyme activity or the alteration of protein function. Additionally, the compound may influence cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell survival, proliferation, and apoptosis.

Comparison with Similar Compounds

    S-N-(Phenethylthiocarbamoyl)-L-glutathione: This compound shares a similar thiocarbamoyl moiety but is linked to L-glutathione instead of L-cysteine.

    Phenethyl isothiocyanate: A precursor in the synthesis of S-(N-PhenethylthiocarbaMoyl)-L-cysteine, known for its anticancer properties.

Uniqueness: this compound is unique due to the presence of the L-cysteine moiety, which imparts distinct chemical reactivity and biological activity. The combination of the phenethyl and thiocarbamoyl groups enhances its potential as a versatile compound in various applications.

Properties

CAS No.

53330-02-2

Molecular Formula

C12H16N2O2S2

Molecular Weight

284.4 g/mol

IUPAC Name

(2R)-2-amino-3-(2-phenylethylcarbamothioylsulfanyl)propanoic acid

InChI

InChI=1S/C12H16N2O2S2/c13-10(11(15)16)8-18-12(17)14-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

FWNOABWJBHBVKJ-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=S)SC[C@@H](C(=O)O)N

SMILES

C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)SCC(C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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